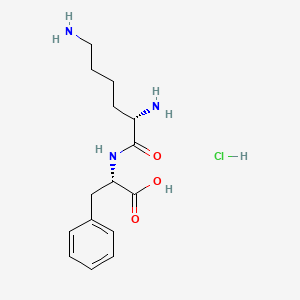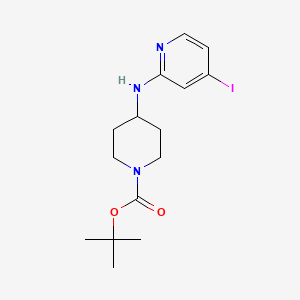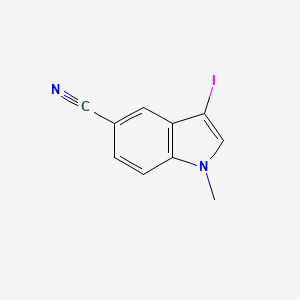
H-Lys-Phe-OH.HCl
概要
説明
“H-Lys-Phe-OH . HCl” is a peptide compound . It exerts a remarkable Angiotensin-converting Enzyme (ACE) and renin-inhibitory activity . It’s also known as L-Lysyl-L-phenylalanine hydrochloride .
Synthesis Analysis
The synthesis of peptides like “H-Lys-Phe-OH . HCl” often involves protecting certain amino and carboxyl groups during the process . The carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives . A detailed mechanism for the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide is described .Molecular Structure Analysis
The molecular formula of “H-Lys-Phe-OH . HCl” is C15H24ClN3O3 . Its average mass is 329.822 Da and its monoisotopic mass is 329.150604 Da .Chemical Reactions Analysis
“H-Lys-Phe-OH . HCl” shows remarkable ACE- and renin-inhibitory activity . This suggests that it may interact with these enzymes in the body, potentially altering their activity.Physical And Chemical Properties Analysis
The molecular weight of “H-Lys-Phe-OH . HCl” is 329.83 . Its molecular formula is C15H23N3O3·HCl .作用機序
Target of Action
H-Lys-Phe-OH.HCl, also known as L-Lysyl-L-phenylalanine hydrochloride, is a dipeptide that has been found to exhibit remarkable inhibitory activity against Angiotensin-converting Enzyme (ACE) and renin . ACE and renin are key enzymes involved in the regulation of blood pressure and fluid balance in the body .
Mode of Action
The compound’s interaction with its targets involves binding to the active sites of ACE and renin, thereby inhibiting their enzymatic activity . This results in a decrease in the production of angiotensin II, a potent vasoconstrictor, and aldosterone, a hormone that promotes sodium retention in the kidneys . The overall effect is a reduction in blood pressure.
Pharmacokinetics
While specific pharmacokinetic data for this compound is not readily available, peptides generally exhibit certain common characteristics. They are usually well-absorbed in the gastrointestinal tract, but can be subject to significant first-pass metabolism in the liver. They are typically distributed throughout the body, often binding to plasma proteins. Metabolism usually occurs in the liver and excretion is typically via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of blood vessels and the promotion of sodium and water excretion. This leads to a decrease in blood volume and a reduction in blood pressure . These effects can be beneficial in the management of conditions such as hypertension and heart failure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can affect the absorption of the compound. Similarly, changes in renal or hepatic function can impact the metabolism and excretion of the compound. Furthermore, the compound’s stability and activity can be affected by factors such as pH and temperature .
実験室実験の利点と制限
H-Lys-Phe-OH . HCl has several advantages for lab experiments. The peptide is stable, soluble, and easy to synthesize. It can be easily modified to improve its activity and specificity. However, H-Lys-Phe-OH . HCl also has some limitations. The peptide can be expensive to synthesize, and its activity can be affected by factors such as pH, temperature, and concentration. Additionally, the peptide may have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for H-Lys-Phe-OH . HCl research. One direction is to develop more potent and specific inhibitors of PKC and GPCRs. Another direction is to explore the potential therapeutic applications of H-Lys-Phe-OH . HCl, such as in cancer treatment, inflammation, and neurodegenerative diseases. Additionally, the peptide can be used as a tool to study the molecular mechanisms of PKC and GPCR signaling pathways.
科学的研究の応用
ナノメディシン
フェニルアラニン(Phe-Phe)のジペプチドモチーフは、短鎖ペプチドとその類似体からナノ構造およびヒドロゲルを自己集合させる最小限の構成要素であることが発見されています . Phe-Pheモチーフに基づく分子は、薬物送達、生体材料から新しい治療パラダイムに至るまで、ナノメディシンの幅広い用途が見出されています .
薬物送達
Phe-Pheモチーフに基づく自己集合したナノ構造は、薬物送達システムで使用されてきました . これらのナノ材料のユニークな物理化学的特性により、特に早期診断と標的薬物送達において前例のない性能が可能になります .
生体材料
Phe-Pheモチーフベースの分子は、生体材料の開発にも使用されてきました . これらの生体材料は、組織工学や再生医療など、さまざまな用途で使用されてきました .
治療パラダイム
Phe-Pheモチーフベースの分子は、新しい治療パラダイムの開発に使用されてきました . これには、さまざまな疾患の治療のための革新的な治療戦略の開発が含まれます .
ペプチドベースのヒドロゲル
過去20年間、低分子量ゲラター、特にペプチドベースのヒドロゲルは、科学者から大きな注目を集めてきました . これらの超分子ヒドロゲルは、ペプチド配列に施された特定の化学修飾によって駆動、調節、および最適化できる特定のペプチド自己集合プロセスに由来します .
ACEおよびレニン阻害活性
ジペプチドKF(H-Lys-Phe-OH.HCl)は、顕著なACE阻害およびレニン阻害活性を示しています . これは、高血圧やその他の心臓血管疾患の治療薬の開発のための潜在的な候補です .
バイオプリンティングアプリケーション
脂肪族領域とLys残基を含む、新しいクラスの合成ヒドロゲル形成両親媒性カチオン性ペプチドが、バイオプリンティングアプリケーションの足場として提案されています .
超分子ツールの開発
ペプチドとその誘導体の自己集合特性は、生物学およびバイオテクノロジー分野における応用を持つ超分子ツールの開発に使用されてきました . これらのツールは、薬物送達、組織工学、診断など、さまざまな分野で使用されてきました .
Safety and Hazards
生化学分析
Biochemical Properties
H-Lys-Phe-OH . HCl plays a significant role in biochemical reactions, particularly in the inhibition of angiotensin-converting enzyme (ACE) and renin . These enzymes are crucial in the regulation of blood pressure and fluid balance. By inhibiting ACE and renin, H-Lys-Phe-OH . HCl can modulate the renin-angiotensin system, which is vital for cardiovascular health.
The compound interacts with several biomolecules, including proteins and enzymes. For instance, it binds to ACE and renin, inhibiting their activity. This interaction is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions. Additionally, H-Lys-Phe-OH . HCl may interact with other proteins involved in cellular signaling pathways, further influencing its biochemical properties .
Cellular Effects
H-Lys-Phe-OH . HCl exerts various effects on different cell types and cellular processes. In endothelial cells, it can reduce the production of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and improving blood flow . This effect is mediated through the inhibition of ACE, which converts angiotensin I to angiotensin II.
In addition to its impact on endothelial cells, H-Lys-Phe-OH . HCl influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can downregulate the expression of genes involved in the renin-angiotensin system, leading to decreased angiotensin II levels . Furthermore, the compound may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of H-Lys-Phe-OH . HCl involves its binding to ACE and renin, leading to the inhibition of these enzymes . The compound binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II. This inhibition is achieved through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .
Additionally, H-Lys-Phe-OH . HCl can inhibit renin, an enzyme responsible for the conversion of angiotensinogen to angiotensin I . By inhibiting renin, the compound reduces the overall production of angiotensin II, further contributing to its antihypertensive effects. These molecular interactions highlight the potential of H-Lys-Phe-OH . HCl as a therapeutic agent for managing hypertension and related cardiovascular conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Lys-Phe-OH . HCl can vary over time. The compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its stability may be influenced by factors such as temperature, pH, and exposure to light.
Long-term studies have shown that H-Lys-Phe-OH . HCl maintains its inhibitory effects on ACE and renin over time, with no significant loss of activity . In in vitro studies, the compound has demonstrated sustained effects on cellular function, including the modulation of gene expression and enzyme activity . These findings suggest that H-Lys-Phe-OH . HCl is a stable and effective compound for long-term biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of H-Lys-Phe-OH . HCl can vary with different dosages in animal models. At low doses, the compound effectively inhibits ACE and renin, leading to reduced blood pressure and improved cardiovascular function . At higher doses, potential toxic or adverse effects may be observed.
Studies in animal models have shown that high doses of H-Lys-Phe-OH . HCl can lead to adverse effects such as hypotension, renal dysfunction, and electrolyte imbalances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects while maximizing the compound’s beneficial effects .
Metabolic Pathways
H-Lys-Phe-OH . HCl is involved in several metabolic pathways, primarily related to the renin-angiotensin system . The compound interacts with enzymes such as ACE and renin, modulating their activity and influencing the overall metabolic flux of the system . Additionally, H-Lys-Phe-OH . HCl may affect other metabolic pathways by altering the activity of enzymes involved in amino acid metabolism and protein synthesis .
The compound’s effects on metabolic flux and metabolite levels are significant, as it can influence the production of key metabolites such as angiotensin I and II . By modulating these pathways, H-Lys-Phe-OH . HCl can have a profound impact on cellular metabolism and overall physiological function.
Transport and Distribution
H-Lys-Phe-OH . HCl is transported and distributed within cells and tissues through various mechanisms . The compound can be taken up by cells via specific transporters or passive diffusion, depending on its concentration and the cellular environment . Once inside the cell, H-Lys-Phe-OH . HCl can interact with binding proteins, which facilitate its distribution to specific cellular compartments.
特性
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3.ClH/c16-9-5-4-8-12(17)14(19)18-13(15(20)21)10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,16-17H2,(H,18,19)(H,20,21);1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETNMOMENGHZHK-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCCN)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)
